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molecular formula C14H9F4IN2O B8273965 1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(4-iodophenyl)urea

1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(4-iodophenyl)urea

Cat. No. B8273965
M. Wt: 424.13 g/mol
InChI Key: IPSGPNXXRYUPKM-UHFFFAOYSA-N
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Patent
US09321721B2

Procedure details

To a solution of 4-iodoaniline (438 mg, 2.0 mmol) in 15.0 mL 1,2-dichloroethane at rt was added 2-fluoro-5-(trifluoromethyl)phenyl isocyanate (0.304 mL, 2.1 mmol). After 50 minutes 3 mL hexane was added, the mixture cooled to 0° C., the precipitant filtered and rinsed with 10% EtOAc/hexane to give the title compound as a light purple solid (692 mg, 82%). 1H NMR (DSMO-d6) δ: 9.26 (s, 1H), 8.90 (d, J=2.9 Hz, 1H), 8.59 (dd, J=7.3, 2.3 Hz, 1H), 7.60-7.65 (m, 2H), 7.46-7.54 (m, 1H), 7.36-7.43 (m, 1H), 7.29-7.34 (m, 2H).
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
0.304 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[N:20]=[C:21]=[O:22].CCCCCC>ClCCCl>[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:11]=1[NH:20][C:21]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([I:1])=[CH:3][CH:4]=1)=[O:22]

Inputs

Step One
Name
Quantity
438 mg
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
0.304 mL
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)N=C=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitant filtered
WASH
Type
WASH
Details
rinsed with 10% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 692 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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